![molecular formula C5H11ClN4 B2974584 3-Azidopiperidine;hydrochloride CAS No. 1909312-22-6](/img/structure/B2974584.png)
3-Azidopiperidine;hydrochloride
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Description
3-Azidopiperidine;hydrochloride is a chemical compound used in scientific experiments for various purposes. It’s a derivative of piperidine, a six-membered ring containing one nitrogen atom .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . The pharmaceutical applications of synthetic and natural piperidines have been covered extensively in recent scientific literature .
Anticancer Applications
Piperidine derivatives are utilized as anticancer agents . They have shown promising results in the treatment of various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives are also used as antiviral agents . They have been found to be effective in inhibiting the replication of various viruses .
Antimalarial Applications
Piperidine derivatives have been used in the treatment of malaria . They have shown efficacy against the Plasmodium parasite, which causes malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They have shown activity against a variety of bacteria and fungi .
Antihypertensive Applications
Piperidine derivatives have been used in the treatment of hypertension . They have been found to be effective in lowering blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have shown efficacy in reducing pain and inflammation .
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives have been used in the treatment of Alzheimer’s disease and other psychiatric disorders . They have shown promising results in improving cognitive function and reducing psychotic symptoms .
properties
IUPAC Name |
3-azidopiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c6-9-8-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELLSBQFMZQTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidopiperidine hydrochloride | |
CAS RN |
1909312-22-6 |
Source
|
Record name | 3-azidopiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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